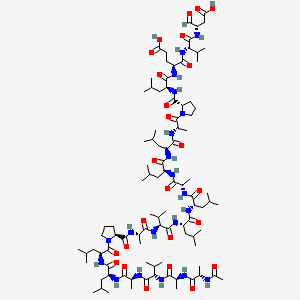
Ac-AAVALLPAVLLALLAP-LEVD-CHO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-AAVALLPAVLLALLAP-LEVD-CHO is a cell-permeable inhibitor of caspase-4 that exhibits antitumor activity . Caspase-4 is an enzyme involved in the process of apoptosis, or programmed cell death. By inhibiting caspase-4, this compound can prevent apoptosis in certain cells, which has implications for cancer research and treatment .
Preparation Methods
The synthesis of Ac-AAVALLPAVLLALLAP-LEVD-CHO involves the assembly of its peptide sequence followed by the addition of the aldehyde functional group. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of protected amino acids, coupling reagents, and deprotecting agents .
Industrial production methods for this compound would likely involve large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Ac-AAVALLPAVLLALLAP-LEVD-CHO can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
- Caspase Inhibition : Ac-AAVALLPAVLLALLAP-LEVD-CHO effectively inhibits caspase-4, which is involved in the apoptotic pathway. Its mechanism of action allows it to modulate cell death processes, making it a valuable tool in studying apoptosis and related signaling pathways .
- Antitumor Activity : Research indicates that this compound can induce cell death in pancreatic carcinoma cells by inhibiting caspase-1, thus affecting the expression levels of Bcl-2 family proteins, which are critical regulators of apoptosis . This suggests potential applications in developing therapies for aggressive cancers.
- Neuroprotective Effects : Studies have shown that caspase inhibitors, including this compound, can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where caspase activation contributes to neuronal death .
Cancer Research
- Pancreatic Carcinoma : A study demonstrated that this compound inhibited caspase-1, leading to increased apoptosis in pancreatic cancer cell lines. This finding supports its potential use as a therapeutic agent in treating this malignancy .
Neurodegenerative Diseases
- Alzheimer's Disease Models : In vitro studies using PC12 cells expressing mutant amyloid precursor protein (APP) showed that treatment with this compound significantly reduced caspase-3 activation and oxidative stress-induced cell death. This suggests a protective role against neurodegeneration linked to Alzheimer's disease .
Summary of Findings
The applications of this compound span across various fields of biomedical research due to its ability to inhibit specific caspases involved in critical cellular processes. Below is a summary table highlighting its key applications:
Mechanism of Action
Ac-AAVALLPAVLLALLAP-LEVD-CHO exerts its effects by binding to the active site of caspase-4, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of caspase-4 substrates, which in turn prevents the execution of apoptosis. The molecular targets involved include the active site residues of caspase-4, and the pathways affected are those related to apoptosis and cell survival .
Comparison with Similar Compounds
Similar compounds to Ac-AAVALLPAVLLALLAP-LEVD-CHO include other caspase inhibitors such as:
Ac-YVAD-AOM: A selective and potent caspase-1 inhibitor showing antitumor activity.
Boc-D-FMK: An irreversible, cell-permeable, and broad-spectrum caspase inhibitor.
Ac-DEVD-CHO: A specific inhibitor of caspase-3.
What sets this compound apart is its specificity for caspase-4 and its ability to permeate cell membranes, making it particularly useful for in vitro and in vivo studies .
Properties
Molecular Formula |
C96H164N20O25 |
|---|---|
Molecular Weight |
1998.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C96H164N20O25/c1-45(2)36-64(84(129)99-56(22)79(124)105-66(38-47(5)6)87(132)108-65(37-46(3)4)85(130)102-60(26)95(140)115-34-28-31-72(115)91(136)109-68(40-49(9)10)86(131)104-63(32-33-73(119)120)83(128)114-76(53(17)18)93(138)103-62(44-117)43-74(121)122)107-88(133)69(41-50(11)12)110-94(139)77(54(19)20)113-82(127)59(25)100-90(135)71-30-29-35-116(71)96(141)70(42-51(13)14)111-89(134)67(39-48(7)8)106-80(125)57(23)101-92(137)75(52(15)16)112-81(126)58(24)98-78(123)55(21)97-61(27)118/h44-60,62-72,75-77H,28-43H2,1-27H3,(H,97,118)(H,98,123)(H,99,129)(H,100,135)(H,101,137)(H,102,130)(H,103,138)(H,104,131)(H,105,124)(H,106,125)(H,107,133)(H,108,132)(H,109,136)(H,110,139)(H,111,134)(H,112,126)(H,113,127)(H,114,128)(H,119,120)(H,121,122)/t55-,56-,57-,58-,59-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-,76-,77-/m0/s1 |
InChI Key |
NBDXLHCJYZCDBW-IQNPODPBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















